molecular formula C6H6N4O B2986788 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1823936-06-6

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2986788
CAS No.: 1823936-06-6
M. Wt: 150.141
InChI Key: XNHMMKQABPHGCR-UHFFFAOYSA-N
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Description

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through various synthetic routes. One common method involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is typically carried out in a suitable solvent under heating conditions to facilitate the formation of the desired triazolopyridine structure .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as myeloperoxidase and adenosine receptors, thereby modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific amino substitution at the 7-position, which may confer distinct biological activities and chemical reactivity compared to other triazolopyridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHMMKQABPHGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823936-06-6
Record name 7-amino-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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